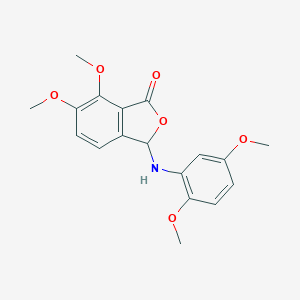![molecular formula C23H20N2S B392255 N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-N-(3,4-dimethylphenyl)amine](/img/structure/B392255.png)
N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-N-(3,4-dimethylphenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-N-(3,4-dimethylphenyl)amine is a complex organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring a biphenyl group and a thiazole ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-N-(3,4-dimethylphenyl)amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Biphenyl Group Introduction: The biphenyl group can be introduced via Suzuki coupling, where a boronic acid derivative of biphenyl reacts with a halogenated thiazole.
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the thiazole ring or the biphenyl group, potentially leading to the formation of dihydrothiazole or reduced biphenyl derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could produce dihydrothiazole compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-N-(3,4-dimethylphenyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors may lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-N-(3,4-dimethylphenyl)amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenylthiazol-2-yl)-N-(3,4-dimethylphenyl)amine
- N-(4-biphenyl-4-ylthiazol-2-yl)-N-(2,3-dimethylphenyl)amine
- N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-N-(2,4-dimethylphenyl)amine
Uniqueness
N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-N-(3,4-dimethylphenyl)amine stands out due to its specific combination of a biphenyl group and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H20N2S |
|---|---|
Molecular Weight |
356.5g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C23H20N2S/c1-16-8-13-21(14-17(16)2)24-23-25-22(15-26-23)20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,24,25) |
InChI Key |
DGFSDRLKOBCTCO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B392173.png)

![3,3,6,6-tetramethyl-9-[4-(methylanilino)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B392176.png)
![ETHYL (4Z)-1-(4-METHOXYPHENYL)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392178.png)
![4-{4-[(4-bromobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B392183.png)
![N-{3-[hydroxy(oxido)amino]phenyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B392184.png)
![[4-[(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B392185.png)


![3-(4-Bromophenyl)-5,7,8-trichloro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B392189.png)
![(Acetyloxy)[4-(2-methoxyphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl acetate](/img/structure/B392190.png)

![2-[5-(ETHOXYMETHYL)-4-IMINO-2-METHYL-1,4-DIHYDROPYRIMIDIN-1-YL]-1-(4-IODOPHENYL)ETHAN-1-ONE](/img/structure/B392194.png)
